![molecular formula C22H19Cl3N8 B606648 CHIR-99021 HCl CAS No. 1797989-42-4](/img/structure/B606648.png)
CHIR-99021 HCl
Overview
Description
CHIR-99021, also known as CT-99021, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) and GSK-3α with IC 50 values of 6.7 and 10 nM, respectively . This small compound has been shown to have >500-fold selectivity for GSK-3 when tested against 20 different protein kinases .
Molecular Structure Analysis
The molecular formula of CHIR-99021 HCl is C22H18Cl2N8.HCl . Its molecular weight is 501.8 g/mol .Chemical Reactions Analysis
CHIR-99021 HCl is a potent and selective inhibitor of GSK-3α/β, with IC50 values of 10 nM and 6.7 nM respectively . It demonstrates remarkable selectivity for GSK-3, with over 500-fold selectivity over CDC2, ERK2, and other protein kinases .Physical And Chemical Properties Analysis
CHIR-99021 HCl is supplied as a lyophilized powder . For a 10 mM stock, 5 mg of powder can be reconstituted in 1.07 ml of DMSO . The chemical is stable for 24 months in lyophilized form .Scientific Research Applications
Stem Cell Research
CHIR-99021 is a potent tool in the world of stem cell biology and regenerative medicine . It promotes the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing the Wnt/β-catenin signaling pathway . Researchers utilize CHIR-99021 not only to maintain stem cells in an undifferentiated state but also to guide their differentiation into specific lineages .
Mechanism of Action
The mechanism of action of CHIR-99021 involves inhibiting GSK-3 activity . GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR99021 can inhibit both isoforms . By inhibiting GSK-3, CHIR 99021 disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signalling pathway .
Wnt/β-catenin Signalling Pathway
CHIR-99021 acts as an indirect activator of Wnt through its inhibition of GSK . The Wnt/β-catenin pathway causes an accumulation of β-catenin in the cytoplasm and its eventual translocation into the nucleus . It acts as a transcriptional coactivator of transcription factors that belong to the TCF/LEF gene group .
Osteogenesis
CHIR-99021 promotes osteogenesis by activating canonical and autophagy-mediated Wnt signaling . It efficiently activates the canonical Wnt signaling of bone marrow stromal cell ST2 and promotes osteoblast differentiation and mineralization .
Autophagy-Mediated Wnt Signaling
CHIR-99021 induces autophagy through autophagosome formation and conversion of autophagy biomarker LC-3I into LC-3II . Autophagy inhibitor 3MA partially reduces C91-induced osteoblast differentiation and mineralization .
Translational Application
CHIR-99021 promotes osteogenesis through canonical and autophagy-mediated Wnt signaling pathway with an option for translational application . A C91 slow-release hydrogel was made with a newly established polycaprolactone and cell-integrated 3D printing system (PCCI3D module) .
Hematopoietic Stem Cells
CHIR-99021 is a highly potent and specific inhibitor of GSK3 that induces differentiation and facilitates development of hematopoietic stem cells .
Other Applications
In addition to the above, CHIR-99021 has been shown to play a role in promoting DN3 thymocyte proliferation and differentiation under conditions of pre-TCR signaling, Notch1 signaling, or CXCL12 deficiency .
Safety And Hazards
Future Directions
CHIR-99021 is frequently used in stem cell research and regenerative medicine to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing the Wnt/β-catenin signaling pathway . This activation facilitates the derivation of high-quality, undifferentiated cell populations . It has been used in studies for osteogenesis and cerebral organoid development .
properties
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N8.ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDMKUZHIGAIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CHIR-99021 HCl | |
CAS RN |
1797989-42-4 | |
Record name | Laduviglusib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797989424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LADUVIGLUSIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AW8G37ZX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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